(R)-1-(3,5-dichloropyridin-4-yl)ethanol
Overview
Description
“®-1-(3,5-dichloropyridin-4-yl)ethanol” is a chemical compound with the CAS Number: 1254473-68-1 . It has a molecular weight of 192.04 and its IUPAC name is ®-1-(3,5-dichloropyridin-4-yl)ethan-1-ol . It is a solid substance .
Synthesis Analysis
The synthesis of “®-1-(3,5-dichloropyridin-4-yl)ethanol” involves multiple steps . One method involves the use of sodium hydroxide in water and ethanol at 20°C, followed by the use of di-isopropyl azodicarboxylate and triphenylphosphine in tetrahydrofuran at 0-20°C .
Molecular Structure Analysis
The InChI code for “®-1-(3,5-dichloropyridin-4-yl)ethanol” is 1S/C7H7Cl2NO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-4,11H,1H3/t4-/m1/s1 . The InChI key is KCPDCYCCMCEYQN-SCSAIBSYSA-N .
Chemical Reactions Analysis
The chemical reactions involving “®-1-(3,5-dichloropyridin-4-yl)ethanol” include a multi-step reaction with sodium hydroxide in water and ethanol at 20°C . Another reaction involves the use of triethylamine in dichloromethane at 20°C .
Physical and Chemical Properties Analysis
“®-1-(3,5-dichloropyridin-4-yl)ethanol” is a solid substance . It should be stored in an inert atmosphere at 2-8°C .
Safety and Hazards
The safety information for “®-1-(3,5-dichloropyridin-4-yl)ethanol” includes the GHS07 pictogram . The signal word is “Warning” and the hazard statements are H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .
Relevant Papers
The relevant papers for “®-1-(3,5-dichloropyridin-4-yl)ethanol” are not explicitly mentioned in the search results .
Properties
IUPAC Name |
(1R)-1-(3,5-dichloropyridin-4-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-4,11H,1H3/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPDCYCCMCEYQN-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NC=C1Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=NC=C1Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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